REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1.[Cl:13][C:14]1[C:15]([CH3:24])=[C:16]([N+:21]([O-:23])=[O:22])[CH:17]=[C:18]([CH3:20])[CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[Cl:13][C:14]1[C:15]([CH3:24])=[C:16]([N+:21]([O-:23])=[O:22])[CH:17]=[C:18]([CH3:20])[C:19]=1[O:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3.4|
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Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C2=CC=CC=C12)O
|
Name
|
|
Quantity
|
10.12 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=C(C1)C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
8.89 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for a period of 6 hours
|
Duration
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6 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with 20 milliliters of methanol
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
WAIT
|
Details
|
occurred during this cooling period
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was further cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the collected crystals washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
Recrystallization from a hexane-ethyl acetate mixture
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=C(C1OC1=CC=C(C2=CC=CC=C12)Cl)C)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |